- Pyrrolopyridazine derivatives as JAK3 inhibitors and their preparation and use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,

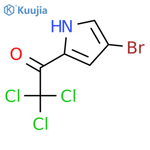

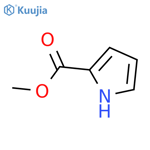

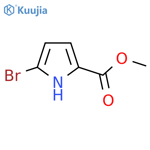

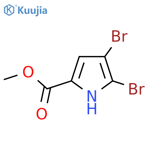

Cas no 934-05-4 (Methyl 4-bromo-1H-pyrrole-2-carboxylate)

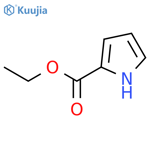

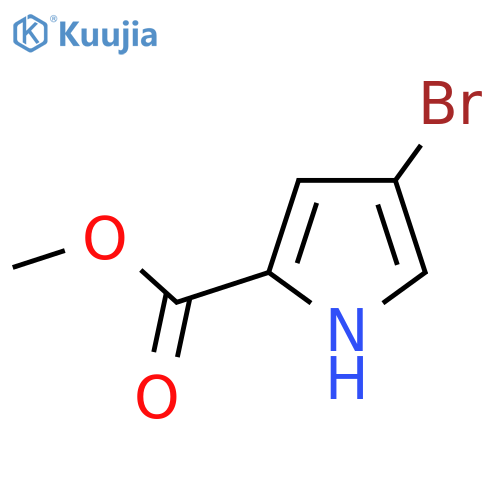

934-05-4 structure

Nome do Produto:Methyl 4-bromo-1H-pyrrole-2-carboxylate

Methyl 4-bromo-1H-pyrrole-2-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- Methyl 4-bromo-1H-pyrrole-2-carboxylate

- METHYL 4-BROMOPYRROLE-2-CARBOXYLATE

- RARECHEM AL BF 1264

- 4-Bromo-2-(methoxycarbonyl)-1H-pyrrole

- 4-Bromo-1H-pyrrole-2-carboxylic Acid Methyl Ester

- 1H-PYRROLE-2-CARBOXYLICACID, 4-BROMO-, METHYL ESTER

- 4-Bromo-1H-pyrrole-2-carboxylic acid methyl este

- 4-Bromopyrrole-2-carboxylic Acid Methyl Ester

- Pyrrole-2-carboxylicacid, 4-bromo-, methyl ester (7CI,8CI)

- 1H-Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester

- METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE

- PubChem13045

- KSC497G1P

- 4-bromo-2-methoxycarbonylpyrrole

- EBD11642

- WT1337

- RW3846

- Methyl 4-bromo-1H-pyrrole-2-carboxylate (ACI)

- Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester (7CI, 8CI)

- HY-W007392

- Z99028679

- PB29127

- EN300-35882

- DTXSID70377039

- AM20120349

- 1Y-0815

- MFCD00832855

- ZXFCRVGOHJHZNF-UHFFFAOYSA-N

- M2583

- SCHEMBL519390

- SY007031

- AKOS005070081

- CL2807

- methyl-4-bromo-pyrrole-2-carboxylate

- FT-0602246

- J-522315

- CS-W007392

- 934-05-4

- DB-007677

- STL554985

- BBL101189

- DTXCID30328067

-

- MDL: MFCD00832855

- Inchi: 1S/C6H6BrNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3

- Chave InChI: ZXFCRVGOHJHZNF-UHFFFAOYSA-N

- SMILES: BrC1=CNC(C(=O)OC)=C1

Propriedades Computadas

- Massa Exacta: 202.95800

- Massa monoisotópica: 202.958

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 2

- Complexidade: 140

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.6

- Superfície polar topológica: 42.1

Propriedades Experimentais

- Cor/Forma: Light-red to Brown Solid

- Densidade: 1.674

- Ponto de Fusão: 101.0 to 105.0 deg-C

- Ponto de ebulição: 290.5°C at 760 mmHg

- Ponto de Flash: 129.5℃

- Índice de Refracção: 1.573

- PSA: 42.09000

- LogP: 1.56380

- λmax: 271(MeOH)(lit.)

Methyl 4-bromo-1H-pyrrole-2-carboxylate Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Instrução de Segurança: 24/25

-

Identificação dos materiais perigosos:

- Classe de Perigo:IRRITANT

- Condição de armazenamento:Keep in dark place,Sealed in dry,Room Temperature

Methyl 4-bromo-1H-pyrrole-2-carboxylate Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 4-bromo-1H-pyrrole-2-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-35882-0.5g |

methyl 4-bromo-1H-pyrrole-2-carboxylate |

934-05-4 | 95.0% | 0.5g |

$21.0 | 2025-03-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010002-25G |

methyl 4-bromo-1H-pyrrole-2-carboxylate |

934-05-4 | 97% | 25g |

¥ 429.00 | 2023-04-12 | |

| abcr | AB353811-100 g |

Methyl 4-bromopyrrole-2-carboxylate, 97%; . |

934-05-4 | 97% | 100g |

€444.00 | 2023-04-26 | |

| abcr | AB237029-100 g |

Methyl 4-bromo-1H-pyrrole-2-carboxylate, 95%; . |

934-05-4 | 95% | 100g |

€430.60 | 2023-04-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010002-50G |

methyl 4-bromo-1H-pyrrole-2-carboxylate |

934-05-4 | 97% | 50g |

¥ 778.00 | 2023-04-12 | |

| Key Organics Ltd | 1Y-0815-1MG |

methyl 4-bromo-1H-pyrrole-2-carboxylate |

934-05-4 | >97% | 1mg |

£37.00 | 2025-02-08 | |

| BAI LING WEI Technology Co., Ltd. | 146087-1G |

Methyl 4-bromo-1H-pyrrole-2-carboxylate, 98% |

934-05-4 | 98% | 1G |

¥ 81 | 2022-04-26 | |

| Ambeed | A106399-10g |

Methyl 4-bromo-1H-pyrrole-2-carboxylate |

934-05-4 | 97% | 10g |

$15.0 | 2025-02-28 | |

| Ambeed | A106399-25g |

Methyl 4-bromo-1H-pyrrole-2-carboxylate |

934-05-4 | 97% | 25g |

$36.0 | 2025-02-28 | |

| AstaTech | CL2807-5/G |

METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE |

934-05-4 | 97% | 5g |

$46 | 2023-09-15 |

Methyl 4-bromo-1H-pyrrole-2-carboxylate Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Solvents: Methanol ; rt; 10 min, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Solvents: Methanol ; rt; 10 min, rt

Referência

- Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C

Referência

- Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidations, Tetrahedron, 2011, 67(22), 4048-4054

Synthetic Routes 4

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; -15 °C; 1 h, -15 °C; -15 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt

Referência

- Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II, Journal of Enzyme Inhibition and Medicinal Chemistry, 2010, 25(2), 204-215

Synthetic Routes 6

Condições de reacção

1.1 Solvents: Methanol ; 1 h, rt

Referência

- Synthesis and antidiabetic activities of novel pyrrolotriazine compounds as DPP-4 inhibitors, Zhongguo Xinyao Zazhi, 2014, 23(18), 2195-2202

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 10 min, rt

Referência

- Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Bromine

Referência

- Synthesis and reactions of 3,3'-dibromodihydrodipyrrins, Journal of the Chemical Society, 1997, (10), 1443-1447

Synthetic Routes 9

Condições de reacção

Referência

- Preparation of antibody-KSP inhibitor conjugates for treating hyperproliferative and angiogenic diseases, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção

1.1 Solvents: Methanol ; rt; 1 h, rt

Referência

- Preparation of azolotriazinone melanin concentrating hormone receptor-1 antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Acetic acid , Sodium bromide , Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol , Water ; 30 °C

Referência

- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition, iScience, 2020, 23(5),

Synthetic Routes 12

Condições de reacção

1.1 Solvents: Methanol ; 1 h, 0 °C

Referência

- Non-basic azolotriazinone MCHR1 antagonists for the treatment of obesity: An empirical brain-exposures-driven candidate selection for in vivo efficacy studies, Bioorganic & Medicinal Chemistry Letters, 2015, 25(20), 4412-4418

Synthetic Routes 13

Synthetic Routes 14

Condições de reacção

1.1 Solvents: Methanol ; 20 min, 0 °C; 30 min, 0 °C

Referência

- Preparation of heteroaryl substituted pyrroles useful as inhibitors of protein kinases, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condições de reacção

Referência

- Physiologically active substances from marine sponges. IV: heterocyclic compounds, Journal of Pharmaceutical Sciences, 1977, 66(7), 1052-4

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt

Referência

- Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3), Journal of Organic Chemistry, 2018, 83(16), 9250-9255

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Bromoperoxidase (immobilized) Solvents: tert-Butanol , Water ; 1 d, pH 6.2, 25 °C

Referência

- Vanadate(V)-dependent bromoperoxidase immobilized on magnetic beads as reusable catalyst for oxidative bromination, Green Chemistry, 2011, 13(1), 102-108

Synthetic Routes 18

Condições de reacção

1.1 Solvents: Methanol ; rt; 10 min, rt

Referência

- Preparation of quinolinylpyrroles for treatment of Flaviviridae family virus infection., World Intellectual Property Organization, , ,

Synthetic Routes 19

Condições de reacção

Referência

- Electrophilic substitution on 2-trichloroacetylpyrrole, Tetrahedron Letters, 1979, (27), 2504-8

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Vanadium-dependent bromoperoxidase 2 (Ascophyllum nodosum whole algae tissue gen… Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C

Referência

- Molecular cloning, structure, and reactivity of the second bromoperoxidase from Ascophyllum nodosum, Bioorganic Chemistry, 2012, 44, 25-34

Methyl 4-bromo-1H-pyrrole-2-carboxylate Raw materials

- Methyl 1H-pyrrole-2-carboxylate

- Ethyl 1H-pyrrole-2-carboxylate

- 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

Methyl 4-bromo-1H-pyrrole-2-carboxylate Preparation Products

Methyl 4-bromo-1H-pyrrole-2-carboxylate Literatura Relacionada

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

934-05-4 (Methyl 4-bromo-1H-pyrrole-2-carboxylate) Produtos relacionados

- 143390-89-0(Kresoxim-Methyl)

- 99-76-3(Methyl Paraben)

- 88-12-0(1-ethenylpyrrolidin-2-one)

- 1081117-22-7(1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one)

- 1187168-09-7(2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine)

- 2137481-01-5(tert-butyl N-{2-[butyl(cyclopropyl)amino]-4-hydroxycyclohexyl}carbamate)

- 210978-26-0(15(r)-15-methyl prostaglandin d2)

- 2097913-52-3(1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine)

- 2416235-88-4(N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide)

- 2029843-38-5(3-ethyl-1-(2-hydroxyethyl)cyclohexane-1-carbaldehyde)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:934-05-4)Methyl 4-bromo-1H-pyrrole-2-carboxylate

Pureza:99%

Quantidade:500g

Preço ($):592.0